Home > Products > Screening Compounds P97068 > 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione - 887866-56-0

8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2830441
CAS Number: 887866-56-0
Molecular Formula: C20H27N5O3
Molecular Weight: 385.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, also referred to as "compound 2" in the relevant study [], serves as a precursor in the synthesis of various 8-alkylamino substituted derivatives designed for cardiovascular activity assessment. This compound itself exhibits significant prophylactic antiarrhythmic activity [].
  • Relevance: This compound shares the core structure of 1,3-dimethyl-7-(substituted propyl)-1H-purine-2,6-(3H,7H)-dione with 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione. The primary difference lies in the substituent at the 7th position, where the related compound possesses a longer and more complex substituent incorporating a piperazine ring and a phenoxyethyl group [].

8-[(2-Aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

  • Compound Description: Identified as one of the best myeloperoxidase (MPO) inhibitors in a study focusing on rational design and virtual screening [], this compound effectively traps MPO in its Compound II state without causing irreversible inactivation.
  • Relevance: This compound and 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione share an almost identical structure, with the only difference being the specific alkylamino group at the 8th position. This close structural similarity suggests potential for similar biological activities [].

8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This compound exhibits significant inhibitory activity against protein kinase CK2, with an IC50 value of 8.5 μM [].
  • Relevance: This compound and 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione share a core structure of 3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, with the difference lying in the substituent at the 8th position. This compound has a hydrazone substituent derived from 3-methoxybenzaldehyde, whereas the target compound features an isopentylamino group [].

Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

  • Compound Description: Linagliptin is an FDA-approved oral hypoglycemic drug used for treating type 2 diabetes. It acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme [, ].
  • Relevance: Linagliptin belongs to the same broader class of substituted purine-2,6-diones as 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione. Both compounds share the core structure of a purine ring with a 2,6-dione functionality. The key difference lies in the substitutions at the 1, 7, and 8 positions, which affect their pharmacological properties [, ].

Properties

CAS Number

887866-56-0

Product Name

8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

3-methyl-8-(3-methylbutylamino)-7-(3-phenoxypropyl)purine-2,6-dione

Molecular Formula

C20H27N5O3

Molecular Weight

385.468

InChI

InChI=1S/C20H27N5O3/c1-14(2)10-11-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)12-7-13-28-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,21,22)(H,23,26,27)

InChI Key

WPZBTRITRQDYFN-UHFFFAOYSA-N

SMILES

CC(C)CCNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.